molecular formula C14H8BrNO3 B2681702 7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid CAS No. 588687-41-6

7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid

Cat. No. B2681702
CAS RN: 588687-41-6
M. Wt: 318.126
InChI Key: WSDSHNWSWAJPBY-UHFFFAOYSA-N
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Description

“7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid” is a derivative of quinoline, a heterocyclic compound that has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The furan-2-yl group and the carboxylic acid group are attached to the quinoline core in the “7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid” molecule.


Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . The presence of functional groups like bromo, furan-2-yl, and carboxylic acid in “7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid” can influence its reactivity and the type of reactions it can undergo.

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development due to their wide range of biological and pharmacological activities . The future research directions could involve the synthesis of new quinoline derivatives and investigation of their biological activities.

properties

IUPAC Name

7-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO3/c15-8-3-4-9-10(14(17)18)7-12(16-11(9)6-8)13-2-1-5-19-13/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDSHNWSWAJPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid

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